PDK1 Inhibitory Activity: Binding Affinity and Functional Potency
CHEMBL4447072 binds to PDK1 with a binding affinity (Kd) of 10.5 µM and inhibits PDK1 function with an EC50 of 4.64 µM [1][2]. This weak affinity indicates that the compound is a low-potency PDK1 ligand suitable as a starting point for structure-based optimization rather than a potent inhibitor. Direct comparator data against close structural analogs is absent in the public domain, making this the only available quantitative baseline for this specific chemotype.
| Evidence Dimension | PDK1 Binding Affinity and Functional Inhibition |
|---|---|
| Target Compound Data | Kd = 10,500 nM; EC50 = 4,640 nM |
| Comparator Or Baseline | No direct comparator data available; typical PDK1 tool inhibitors (e.g., GSK2334470) have IC50 values in the low nanomolar range |
| Quantified Difference | N/A (no direct head-to-head comparison) |
| Conditions | Kd: Isothermal calorimetric titration against SUMO-fused/His-tagged PDK1 expressed in E. coli. EC50: Inhibition of PDK1 using PDH E1 as substrate, measured after 30 min by Kinase-Glo assay. |
Why This Matters
This is the sole publicly available quantitative binding and activity data for this compound, establishing it as a weak PDK1 ligand. A procurement decision should be based on the need for a PDK1-active chemotype for optimization, not for use as a potent tool compound.
- [1] BindingDB. Kd data for CHEMBL4447072 against PDK1. Target: Pyruvate dehydrogenase kinase isozyme 1, mitochondrial (Human). Kd = 1.05E+4 nM. Accessed 2026-04-29. View Source
- [2] BindingDB. EC50 data for CHEMBL4447072 against PDK1. EC50 = 4.64E+3 nM. Assay: Kinase-Glo. Accessed 2026-04-29. View Source
